molecular formula C20H24BrN3 B5980720 1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine CAS No. 6069-49-4

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine

Cat. No.: B5980720
CAS No.: 6069-49-4
M. Wt: 386.3 g/mol
InChI Key: HUXDQFHSQFVBCO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine is an organic compound with a complex structure that includes a bromophenyl group, a dimethylphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with 4-[(2,4-dimethylphenyl)methyl]piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3/c1-16-3-6-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-4-7-20(21)8-5-18/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXDQFHSQFVBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362274
Record name 1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6069-49-4
Record name 1-(4-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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